![molecular formula C12H8ClN3O2 B14234162 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one CAS No. 477713-16-9](/img/structure/B14234162.png)
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyridazine ring fused to a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of 3-acyl-quinolin-2-one with hydrazine derivatives followed by cyclization can yield the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as indium(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to modify the quinoline ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while substitution reactions can produce various quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit DNA gyrase, an enzyme crucial for bacterial replication, thereby exhibiting antibacterial activity . The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogenous base with a similar structure but lacking the pyridazine ring.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position and a quinoline backbone.
Quinolines and Quinolones: These compounds share the quinoline core but differ in functional groups and substitutions.
Uniqueness
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one is unique due to its fused pyridazine-quinoline structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
477713-16-9 |
|---|---|
Molekularformel |
C12H8ClN3O2 |
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
9-chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one |
InChI |
InChI=1S/C12H8ClN3O2/c1-6-11-9(5-14-15-6)8-4-7(13)2-3-10(8)16(18)12(11)17/h2-5,18H,1H3 |
InChI-Schlüssel |
CHQYYDGWQWGJRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CN=N1)C3=C(C=CC(=C3)Cl)N(C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


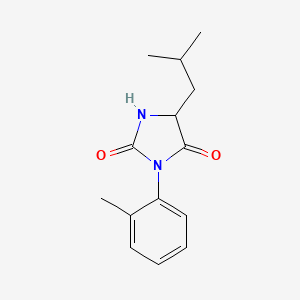

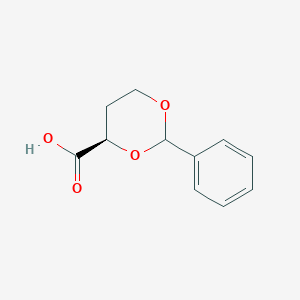
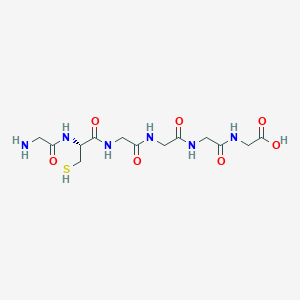
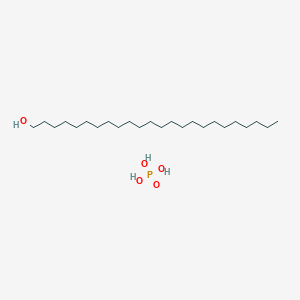


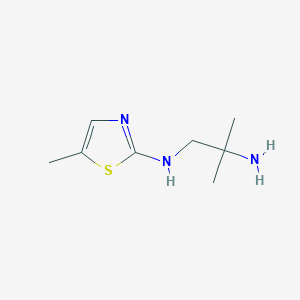
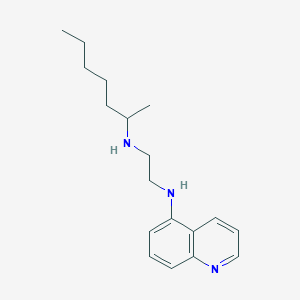
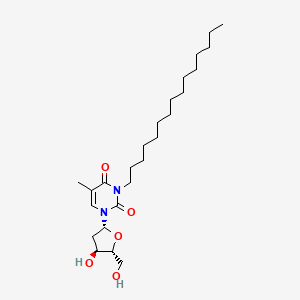
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
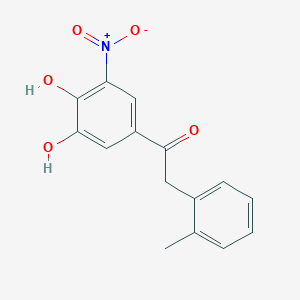
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
